Z-Nle-osu
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Overview
Description
It is a derivative of the amino acid norleucine and is commonly used in drug development, environmental research, and industrial processes.
Preparation Methods
The synthesis of Z-Nle-osu typically involves the activation of the carboxyl group of norleucine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction conditions usually include anhydrous solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Z-Nle-osu undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form amide bonds, which is the basis for its use in peptide coupling.
Hydrolysis: In the presence of water, this compound can hydrolyze to form norleucine and NHS.
Common reagents used in these reactions include amines, water, and coupling agents like DCC. The major products formed from these reactions are peptides and amides .
Scientific Research Applications
Z-Nle-osu has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: It is employed in the modification of proteins and peptides for various biological studies.
Medicine: this compound is used in drug development, particularly in the synthesis of peptide-based drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Z-Nle-osu involves the activation of the carboxyl group of norleucine, making it more reactive towards nucleophiles such as amines. This activation facilitates the formation of amide bonds, which are essential in peptide synthesis . The molecular targets and pathways involved include the carboxyl and amino groups of amino acids and peptides .
Comparison with Similar Compounds
Z-Nle-osu is unique compared to other peptide coupling reagents due to its high reactivity and efficiency in forming amide bonds. Similar compounds include:
N-hydroxysuccinimide (NHS) esters: These are commonly used in peptide coupling but may not be as efficient as this compound.
Carbodiimides: Such as DCC, which are also used in peptide synthesis but can lead to side reactions.
This compound stands out due to its ability to form stable amide bonds with minimal side reactions.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAALIYVFELQV-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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